molecular formula C16H13N3O3S B10851223 N''-(phenylsulfonyl)quinoline-6-carbohydrazide

N''-(phenylsulfonyl)quinoline-6-carbohydrazide

Cat. No.: B10851223
M. Wt: 327.4 g/mol
InChI Key: YPRPLJAGGWUKMX-UHFFFAOYSA-N
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Description

N’-(phenylsulfonyl)quinoline-6-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(phenylsulfonyl)quinoline-6-carbohydrazide typically involves the reaction of quinoline-6-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for N’-(phenylsulfonyl)quinoline-6-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N’-(phenylsulfonyl)quinoline-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(phenylsulfonyl)quinoline-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N’-(phenylsulfonyl)quinoline-6-carbohydrazide can be compared with other quinoline derivatives such as:

    Quinoline-6-carboxylic acid: A precursor in the synthesis of N’-(phenylsulfonyl)quinoline-6-carbohydrazide.

    Phenylsulfonyl hydrazide: Another related compound with similar sulfonyl functional groups.

    Quinoline-6-carbohydrazide: A simpler derivative without the phenylsulfonyl group.

Uniqueness: The presence of both the phenylsulfonyl and carbohydrazide groups in N’-(phenylsulfonyl)quinoline-6-carbohydrazide imparts unique chemical and biological properties, making it distinct from other quinoline derivatives. These functional groups contribute to its enhanced reactivity and potential therapeutic applications .

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)quinoline-6-carbohydrazide

InChI

InChI=1S/C16H13N3O3S/c20-16(13-8-9-15-12(11-13)5-4-10-17-15)18-19-23(21,22)14-6-2-1-3-7-14/h1-11,19H,(H,18,20)

InChI Key

YPRPLJAGGWUKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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